molecular formula C18H18ClN3O B563042 N-Desethyl Amodiaquine-d5 CAS No. 1173023-19-2

N-Desethyl Amodiaquine-d5

Cat. No.: B563042
CAS No.: 1173023-19-2
M. Wt: 332.843
InChI Key: VRXFDHAGFYWGHT-ZBJDZAJPSA-N
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Mechanism of Action

Target of Action

N-Desethyl Amodiaquine-d5, a deuterated compound of N-Desethyl Amodiaquine, primarily targets the Fe (II)-protoporphyrin IX in the malaria parasite Plasmodium falciparum . This compound is highly active against Plasmodium falciparum .

Mode of Action

The mode of action of this compound is thought to be similar to other quinoline derivatives. It is believed to inhibit heme polymerase activity, which results in the accumulation of free heme, a substance toxic to the parasites . The compound binds to the free heme, preventing the parasite from converting it to a less toxic form. This drug-heme complex is toxic and disrupts membrane function .

Biochemical Pathways

The biochemical pathway affected by this compound involves the digestion of hemoglobin. The compound inhibits the glutathione-dependent destruction of ferriprotoporphyrin IX in the malaria parasite, leading to the accumulation of this peptide, which is toxic for the parasite .

Pharmacokinetics

After oral administration, this compound is rapidly absorbed from the gastrointestinal tract. In the liver, it undergoes rapid and extensive metabolism to N-Desethyl Amodiaquine, which concentrates in blood cells . This compound is produced by the action of cytochrome P450 isoform 2C8 .

Result of Action

The result of the action of this compound is the disruption of the malaria parasite’s membrane function due to the toxic drug-heme complex . This leads to the death of the parasite, effectively treating the malaria infection.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desethyl Amodiaquine-d5 involves the deuteration of N-Desethyl Amodiaquine. The process typically includes the substitution of hydrogen atoms with deuterium atoms in the ethylamine side chain of N-Desethyl Amodiaquine. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle deuterated compounds safely and efficiently .

Chemical Reactions Analysis

Types of Reactions: N-Desethyl Amodiaquine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Desethyl Amodiaquine-d5 has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical methods. This isotopic labeling makes it particularly valuable in pharmacokinetic and metabolic studies, as it can be distinguished from the non-labeled compound using mass spectrometry .

Properties

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17/h3-10,20,23H,2,11H2,1H3,(H,21,22)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXFDHAGFYWGHT-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661886
Record name 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173023-19-2
Record name 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173023-19-2
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